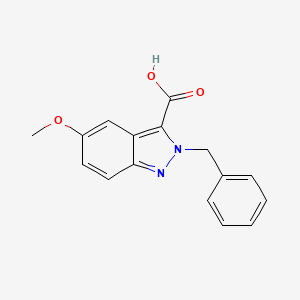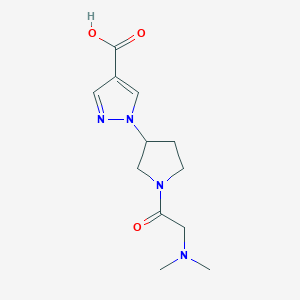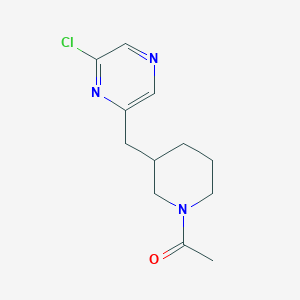
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
描述
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used in scientific research, particularly in the field of pharmacology.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .科学研究应用
Microwave Assisted Synthesis and Antibacterial Activity
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone derivatives have been studied in the context of microwave-assisted synthesis, leading to compounds with potential antibacterial activity. For instance, a study by Merugu et al. (2010) demonstrated the synthesis of piperidine-containing compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectroscopic Characterization
Another significant application is in the synthesis and spectroscopic characterization of related compounds. Govindhan et al. (2017) synthesized a compound using a similar structure and evaluated its cytotoxicity, providing insights into its potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Synthesis of Novel Heterocyclic Compounds
The chemical structure of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is also utilized in the synthesis of novel heterocyclic compounds with various potential applications. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized compounds containing tetrazoles and piperidine nuclei, which exhibited antimicrobial activity, suggesting their potential as new lead molecules (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Molecular Interaction Studies
In molecular interaction studies, compounds structurally related to 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone have been used to understand receptor-ligand interactions. Shim et al. (2002) studied the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing valuable insights into receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Selective Agonists
The compound's structure has been employed in the synthesis of selective agonists. Ashwood et al. (1995) described the synthesis of a functionally selective muscarinic agonist using a derivative of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, highlighting its relevance in medicinal chemistry (Ashwood, Gibson, Houghton, Humphrey, Roberts, & Wright, 1995).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer activities of derivatives of this compound. For instance, Bhat et al. (2016) synthesized chalcone derivatives via a Claisen–Schmidt reaction approach, showing potential as anti-microbial, anti-oxidant, and anti-cancer agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
属性
IUPAC Name |
1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNWTSNAYXAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



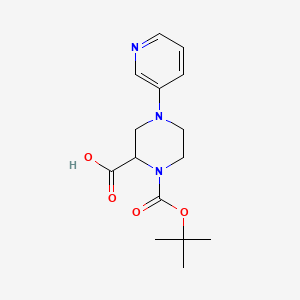
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
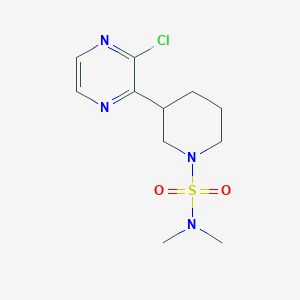
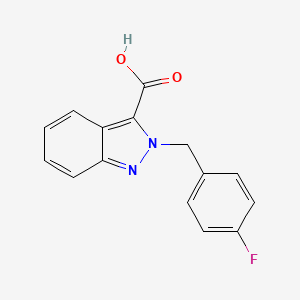
![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)
![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)
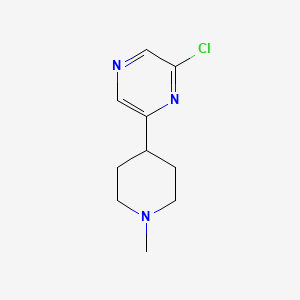

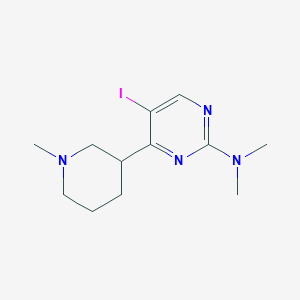
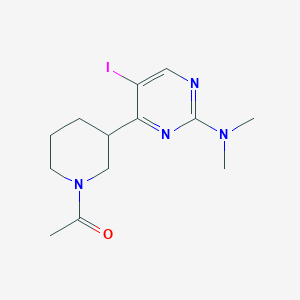
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
